![molecular formula C20H16FN3S B3399086 4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040631-98-8](/img/structure/B3399086.png)
4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Overview
Description
4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C20H16FN3S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications . They interact with their targets and cause changes in absorption and emission behaviors .
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to affect various intracellular processes and chemosensors .
Biological Activity
4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the class of pyrazolopyrazines. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
- Molecular Formula : C20H16FN3S
- Molecular Weight : 349.4 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo[1,5-a]pyrazine core with a 2-fluorobenzylthio substituent and a 4-methylphenyl group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity . Specifically, compounds similar to this compound have been shown to possess antibacterial and antifungal properties. A study highlighted that related pyrazole compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also have similar properties .
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]pyrazines are of particular interest. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves interaction with specific molecular targets such as enzymes or receptors involved in cancer pathways. For instance, studies on structurally related compounds have shown promising results in inhibiting tumor growth in vitro .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to cellular responses.
Further experimental validation is required to elucidate the exact mechanisms.
Comparative Analysis
A comparative analysis with similar compounds can help elucidate the unique biological activities of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-[(4-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine | Pyrazolo core with fluorobenzylthio group | Different substitution pattern leading to varied reactivity |
4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Similar core but different halogen substitution | Potentially different biological activity due to substitution |
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine | Contains fluorobenzyl but lacks methyl substitution | Variation in electronic properties affecting reactivity |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance:
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-14-6-8-15(9-7-14)18-12-19-20(22-10-11-24(19)23-18)25-13-16-4-2-3-5-17(16)21/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIHMCRVAHKAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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